molecular formula C18H23N3OS B5552858 2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B5552858
M. Wt: 329.5 g/mol
InChI Key: NBBZXWJMRKQULS-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one, commonly known as DMAT, is a synthetic compound with potential therapeutic applications in cancer treatment. It belongs to the class of thiazole derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis, characterization, and biological activity of a heterocyclic azo-Schiff base ligand derived from similar compounds. This research found that some metal complexes of the ligand showed effective antibacterial and antifungal properties, as well as cytotoxic action against human breast cancer cell lines, suggesting potential use as anti-cancer drugs (Al-adilee & Hasan, 2021).

Corrosion Inhibition

  • Benzothiazole derivatives, structurally similar to the compound , have been synthesized and studied for their corrosion inhibiting effect on steel. These studies reveal that such compounds offer high inhibition efficiencies and can be adsorbed onto surfaces by both physical and chemical means, indicating potential applications as corrosion inhibitors (Hu et al., 2016).

Antioxidant Properties

  • Research on quinazolin derivatives structurally related to the specified compound showed that some synthesized compounds exhibited excellent scavenging capacity against radicals, highlighting their potential as antioxidants (Al-azawi, 2016).

Synthesis and Characterization of Complexes

  • Another study reported on the synthesis and characterization of metal complexes derived from an azo ligand similar to the compound of interest. These complexes exhibited biological activity against several bacterial strains, suggesting their potential application in antimicrobial treatments (Jaber, Kyhoiesh, & Jawad, 2021).

Computational Studies and Cyclooxygenase-2 Inhibition

  • A compound with a similar structure was synthesized and structurally characterized, with molecular docking and bioassay studies indicating its potential as a cyclooxygenase-2 inhibitor. This suggests possible applications in the development of anti-inflammatory drugs (Al-Hourani et al., 2016).

Properties

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-20(2)15-9-7-14(8-10-15)13-16-17(22)19-18(23-16)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBZXWJMRKQULS-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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